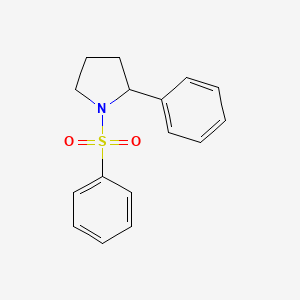
(RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with phenyl and phenylsulfonyl groups. The presence of these groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine typically involves the reaction of pyrrolidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The choice of solvents and reagents is optimized to minimize environmental impact and enhance process efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrrolidine ring positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine involves its interaction with various molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenyl groups contribute to the compound’s hydrophobicity and aromatic interactions, which can affect its biological activity and solubility.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)pyrrole: Another sulfone with a pyrrole ring instead of pyrrolidine.
Phenylsulfonylacetophenone: A sulfone with a ketone functional group.
Phenylsulfonylmethane: A simpler sulfone with a methane backbone.
Uniqueness: (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine is unique due to its specific substitution pattern and the presence of both phenyl and phenylsulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications that require specific structural features.
Eigenschaften
Molekularformel |
C16H17NO2S |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-phenylpyrrolidine |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,15-10-5-2-6-11-15)17-13-7-12-16(17)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2 |
InChI-Schlüssel |
NSVLSEUPXYUAHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


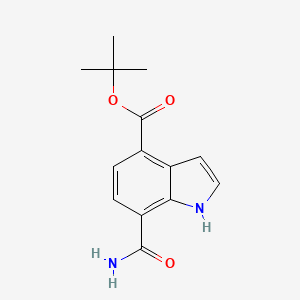

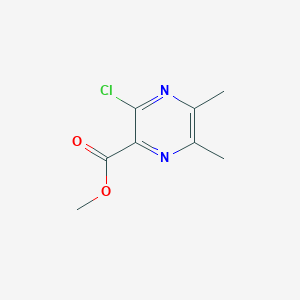
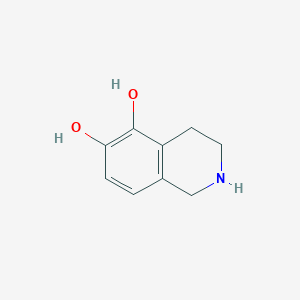
![1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-4-piperidinamine](/img/structure/B8471144.png)
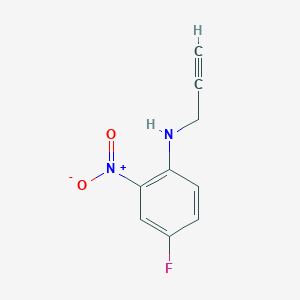




![4,5,6,7-Tetrahydrobenzo[b]thien-4-ylisothiocyanate](/img/structure/B8471187.png)

